1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)-
Overview
Description
1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- is a complex organic compound with the molecular formula C21H33N3O5 It is characterized by the presence of a benzene ring substituted with three morpholinylmethyl groups at the 2, 4, and 6 positions, and two hydroxyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- typically involves the reaction of 1,3-benzenediol with morpholine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the morpholinylmethyl groups. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to achieve high yields and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The morpholinylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol, 2,4,6-tris(4-piperidinylmethyl)-: Similar structure but with piperidinylmethyl groups instead of morpholinylmethyl groups.
1,3-Benzenediol, 2,4,6-tris(4-pyrrolidinylmethyl)-: Similar structure but with pyrrolidinylmethyl groups.
Uniqueness
1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- is unique due to the presence of morpholinylmethyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4,6-tris(morpholin-4-ylmethyl)benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c25-20-17(14-22-1-7-27-8-2-22)13-18(15-23-3-9-28-10-4-23)21(26)19(20)16-24-5-11-29-12-6-24/h13,25-26H,1-12,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKGHMTYKRGTBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C(=C2O)CN3CCOCC3)O)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284828 | |
Record name | MLS002608146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23409-80-5 | |
Record name | MLS002608146 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608146 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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